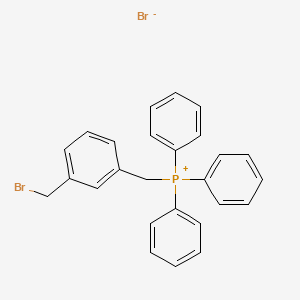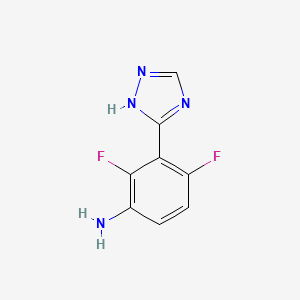
2,4-Difluoro-3-(1H-1,2,4-triazol-3-yl)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Difluoro-3-(1H-1,2,4-triazol-3-yl)aniline is a fluorinated aromatic amine with a triazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Difluoro-3-(1H-1,2,4-triazol-3-yl)aniline typically involves the introduction of the triazole ring onto a difluoroaniline scaffold. One common method involves the reaction of 2,4-difluoroaniline with a triazole precursor under specific conditions. The reaction often requires a catalyst and a controlled environment to ensure the proper formation of the triazole ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient production.
化学反応の分析
Types of Reactions
2,4-Difluoro-3-(1H-1,2,4-triazol-3-yl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the triazole ring or the aromatic system.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring.
科学的研究の応用
2,4-Difluoro-3-(1H-1,2,4-triazol-3-yl)aniline has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 2,4-Difluoro-3-(1H-1,2,4-triazol-3-yl)aniline involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity. This interaction can disrupt biological pathways, leading to the desired therapeutic effects. The fluorine atoms enhance the compound’s stability and bioavailability, making it more effective in its applications.
類似化合物との比較
Similar Compounds
Fluconazole: A triazole antifungal agent with a similar structure.
Voriconazole: Another triazole antifungal with enhanced activity.
Efinaconazole: A topical antifungal agent with a triazole ring.
Uniqueness
2,4-Difluoro-3-(1H-1,2,4-triazol-3-yl)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of two fluorine atoms and a triazole ring makes it a versatile compound with a wide range of applications in various fields.
特性
分子式 |
C8H6F2N4 |
|---|---|
分子量 |
196.16 g/mol |
IUPAC名 |
2,4-difluoro-3-(1H-1,2,4-triazol-5-yl)aniline |
InChI |
InChI=1S/C8H6F2N4/c9-4-1-2-5(11)7(10)6(4)8-12-3-13-14-8/h1-3H,11H2,(H,12,13,14) |
InChIキー |
RYJLXNXQPHPWNO-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C(=C1N)F)C2=NC=NN2)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


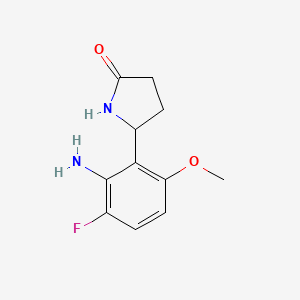
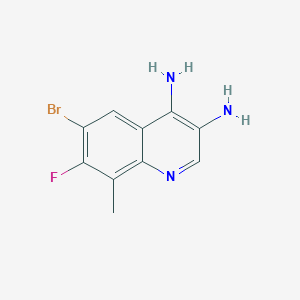



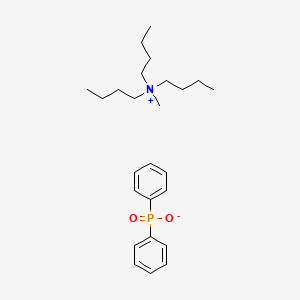
![Ethyl 2-[(2-carbamothioylethyl)(phenyl)amino]acetate](/img/structure/B13155423.png)
![2-Amino-4-{[(tert-butoxy)carbonyl]amino}benzoic acid](/img/structure/B13155427.png)

![(2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(3-methylpyridin-2-yl)propanoic acid](/img/structure/B13155439.png)


